tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20231032
InChI: InChI=1S/C18H25N3O2S/c1-18(2,3)23-17(22)19-12-13-8-6-7-11-21(13)16-14-9-4-5-10-15(14)24-20-16/h4-5,9-10,13H,6-8,11-12H2,1-3H3,(H,19,22)
SMILES:
Molecular Formula: C18H25N3O2S
Molecular Weight: 347.5 g/mol

tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate

CAS No.:

Cat. No.: VC20231032

Molecular Formula: C18H25N3O2S

Molecular Weight: 347.5 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate -

Specification

Molecular Formula C18H25N3O2S
Molecular Weight 347.5 g/mol
IUPAC Name tert-butyl N-[[1-(1,2-benzothiazol-3-yl)piperidin-2-yl]methyl]carbamate
Standard InChI InChI=1S/C18H25N3O2S/c1-18(2,3)23-17(22)19-12-13-8-6-7-11-21(13)16-14-9-4-5-10-15(14)24-20-16/h4-5,9-10,13H,6-8,11-12H2,1-3H3,(H,19,22)
Standard InChI Key FDTAGAYLCZEALS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC1CCCCN1C2=NSC3=CC=CC=C32

Introduction

tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate is a complex organic compound with a unique structure that combines a tert-butyl group, a piperidine moiety, and a benzo[d]isothiazole derivative. The compound features a carbamate functional group, which is known for its applications in medicinal chemistry and agrochemicals. The presence of the tert-butyl group imparts steric hindrance, enhancing the compound's stability and influencing its reactivity in various chemical reactions .

Biological Activity and Potential Applications

Compounds with benzo[d]isothiazole moieties are often investigated for their potential as antimicrobial agents, while piperidine derivatives are known for their analgesic and anti-inflammatory properties. Preliminary studies suggest that tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate may exhibit moderate antibacterial activity and could potentially serve as a lead compound in drug development.

Synthesis and Production

The synthesis of tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate typically involves several steps, each requiring careful control to ensure high yields and purity of the final product. Industrial production may utilize similar synthetic routes but optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamateC18H25N3O4SContains a tert-butyl group and a benzo[d]isothiazole derivative with a carbamate group.
tert-Butyl 3-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylateC17H23N3O2SFeatures a benzo[d]isothiazole moiety and a piperidine ring without the carbamate group.
tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)carbamateC18H25N3O2SSimilar structure but with the benzo[d]isothiazole attached at the 4-position of the piperidine ring.

Research Findings and Future Directions

Interaction studies of tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate with various biological targets are crucial for understanding its potential therapeutic effects. These studies often involve elucidating the mechanism of action and potential side effects, which can guide further research in medicinal chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator